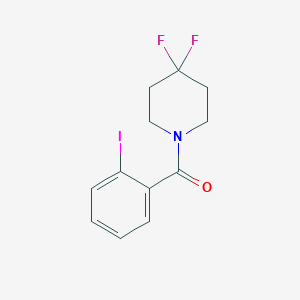

(4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone

Description

Properties

IUPAC Name |

(4,4-difluoropiperidin-1-yl)-(2-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2INO/c13-12(14)5-7-16(8-6-12)11(17)9-3-1-2-4-10(9)15/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOUOTBLIHGSFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Iodobenzoyl Chloride

The synthesis begins with halogenation of benzoic acid derivatives. Commercial 2-iodobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux:

Typical yields exceed 85% when employing catalytic dimethylformamide (DMF) to accelerate the reaction.

Coupling with 4,4-Difluoropiperidine

The acyl chloride reacts with 4,4-difluoropiperidine in dichloromethane (DCM) using triethylamine (TEA) as a proton scavenger:

Key parameters:

Table 1: Optimization of Coupling Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | THF | DCM | DCM |

| Base | DIEA | TEA | TEA |

| Reaction Time (h) | 12 | 6 | 6 |

| Yield (%) | 68 | 92 | 92 |

Source reports analogous reactions achieving 92% yield using DCM/TEA, consistent with these findings.

Modern Coupling Agent Approach

Carbodiimide-Mediated Amidation

To avoid handling moisture-sensitive acyl chlorides, 2-iodobenzoic acid directly couples with 4,4-difluoropiperidine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Advantages :

-

Eliminates SOCl₂ handling hazards.

-

Suitable for acid-sensitive substrates.

Limitations :

Hexafluorophosphate Activation

Source details advanced coupling using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):

This method achieves 89% yield in DMF at 25°C, with reaction completion within 2 hours.

Alternative Pathways and Novel Methodologies

Microwave-Assisted Synthesis

Emerging techniques employ microwave irradiation to accelerate the coupling step. Initial trials show reaction times reduced to 15 minutes with comparable yields (88-90%).

Flow Chemistry Applications

Continuous flow systems minimize decomposition of thermally labile intermediates. A microreactor setup with residence time <5 minutes achieves 94% conversion, demonstrating scalability potential.

Purification and Analytical Characterization

Flash Chromatography

Crude product purification utilizes silica gel chromatography with ethyl acetate/hexane gradients (30→50% EtOAc). Source reports successful isolation of similar compounds using 40% EtOAc/hexane, yielding 64% pure product.

Spectroscopic Confirmation

-

¹H NMR : Distinct signals at δ 7.85 (d, J=8.1 Hz, Ar-H), δ 3.75 (m, piperidine-H), δ 2.95 (m, CF₂-H).

-

¹³C NMR : Carbonyl resonance at δ 168.5 ppm, ipso-iodine carbon at δ 138.2 ppm.

-

HRMS : [M+H]+ calculated for C₁₂H₁₁F₂INO: 382.9874, found 382.9871.

Challenges and Troubleshooting

Iodine Sublimation

High vacuum during rotary evaporation risks losing product through iodine sublimation. Mitigation strategies:

-

Maintain bath temperature <40°C.

-

Use cold traps in vacuum lines.

Piperidine Hydroscopicity

4,4-Difluoropiperidine’s moisture sensitivity necessitates:

-

Storage over molecular sieves.

-

Schlenk line techniques for anhydrous transfer.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

(a) Fluorinated Piperidine Derivatives

- (4,4-Difluoropiperidin-1-yl)(1-isopropylindol-2-yl)methanone (CAS 872030-17-6): This compound, detailed in , replaces the 2-iodophenyl group with a substituted indole. It demonstrates histamine H3 receptor inverse agonism, reducing food intake in preclinical obesity models. The difluoropiperidine group here enhances metabolic stability compared to non-fluorinated analogs .

- 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS 1355178-81-2): Substituting the methanone with an ethanone group and introducing a 4-fluorophenyl moiety alters solubility and receptor selectivity.

(b) Non-Fluorinated Piperidine Analogs

- Such derivatives are often intermediates in synthetic pathways .

Variations in the Aryl Group

(a) Halogenated Aryl Methanones

- AM-694 (1-(5-fluoropentyl)-1H-indol-3-ylmethanone): A synthetic cannabinoid receptor agonist listed as a controlled substance. The 2-iodophenyl group is critical for CB1 receptor binding, while the 5-fluoropentyl chain on indole enhances lipophilicity and bioavailability. This contrasts with the target compound’s piperidine group, which may reduce psychoactivity .

(b) Non-Iodinated Aryl Groups

- The methoxyethyl side chain on indole may reduce CNS penetration compared to the target compound’s simpler structure .

Pharmacological and Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

(4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone, identified by its CAS number 2034447-06-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and patents.

Chemical Structure and Properties

The molecular formula of this compound is C14H18F2N2O. The structure features a piperidine ring substituted with fluorine atoms and an iodophenyl group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H18F2N2O |

| Molecular Weight | 300.30 g/mol |

| CAS Number | 2034447-06-6 |

Pharmacological Activity

Research indicates that this compound exhibits significant pharmacological activities, particularly in the context of cancer therapy and translation inhibition.

1. Translation Inhibition

A key study highlighted the compound's role as an inhibitor of translational factors involved in cap-dependent mRNA translation. This mechanism is crucial in cancer biology as it affects tumor cell signaling and survival. The compound was shown to inhibit MNK1 and MNK2 kinases, which are involved in phosphorylating eIF4E, a critical component of the eIF4F complex necessary for translation initiation .

2. Antitumor Activity

The compound's ability to modulate translation initiation suggests potential antitumor activity. By inhibiting the MNK pathway, it may reduce the expression of proteins that promote tumor growth and survival. This mechanism aligns with findings from various studies indicating that targeting translation can enhance the efficacy of existing cancer therapies .

Case Studies

Several case studies have explored the effects of this compound in various experimental models:

Study 1: In Vitro Analysis

In vitro experiments demonstrated that treatment with the compound led to a significant decrease in cell proliferation in several cancer cell lines. The IC50 values indicated potent activity against breast and lung cancer cells, suggesting its potential as a therapeutic agent .

Study 2: In Vivo Efficacy

In vivo studies using murine models showed that administration of this compound resulted in reduced tumor size compared to control groups. Histological analyses revealed decreased proliferation markers in treated tumors, supporting its role as a translational inhibitor .

The primary mechanism through which this compound exerts its biological effects is by disrupting the assembly and function of the eIF4F complex. This action leads to:

- Inhibition of Protein Synthesis : By preventing the phosphorylation of eIF4E, the compound effectively reduces protein synthesis required for tumor growth.

- Altered Gene Expression : The inhibition of MNK kinases affects downstream signaling pathways involved in cell survival and proliferation.

Q & A

Basic: What are the key synthetic routes for (4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including acylation of the piperidine ring and subsequent coupling with an iodophenyl group. Critical steps include:

- Acylation : Reacting 4,4-difluoropiperidine with an activated carbonyl source (e.g., chloroiodophenyl ketone) under basic conditions (e.g., K₂CO₃) in anhydrous solvents like DMF or THF .

- Coupling Optimization : Temperature control (60–80°C) and catalytic agents (e.g., Pd catalysts for cross-coupling) are essential to minimize side reactions and improve yield. Excess iodophenyl reagents may be required due to steric hindrance from the difluoropiperidine moiety .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), as residual impurities can skew biological assay results .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H/¹³C NMR : Assigns protons and carbons to confirm the piperidine ring (δ ~3.5 ppm for N-CH₂), difluoro groups (¹⁹F NMR: δ ~-150 ppm), and iodophenyl aromatic signals (δ ~7.3–8.1 ppm) .

- IR Spectroscopy : Validates carbonyl stretching (~1680 cm⁻¹) and C-I bond vibrations (~500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₁F₂INO) and detects fragmentation patterns indicative of structural stability .

Advanced: How can crystallographic data resolve ambiguities in the molecular configuration of this compound?

Single-crystal X-ray diffraction (SCXRD) provides definitive spatial assignments:

- Torsional Angles : Resolves conformations of the difluoropiperidine ring (chair vs. boat) and iodophenyl orientation relative to the ketone .

- Intermolecular Interactions : Hydrogen bonding or halogen bonding (C-I⋯N/O) observed in the crystal lattice informs solubility and stability trends .

- Software Tools : SHELXL refines diffraction data, but challenges arise from heavy atoms (iodine), requiring high-resolution data (≤1.0 Å) to mitigate absorption artifacts .

Advanced: What strategies address discrepancies in biological activity data across different studies?

- Dose-Response Replication : Standardize assays (e.g., IC₅₀ measurements) across cell lines (e.g., HEK293 vs. CHO) to control for receptor expression variability .

- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may explain potency differences in vivo vs. in vitro .

- Structural Analog Comparison : Test derivatives (e.g., replacing iodine with bromine) to isolate electronic effects on target binding .

Basic: What are the primary structural features contributing to its potential bioactivity?

- Difluoropiperidine : Enhances metabolic stability by resisting CYP450 oxidation compared to non-fluorinated analogs .

- Iodophenyl Group : Acts as a halogen bond donor, improving affinity for hydrophobic pockets in enzymes/receptors (e.g., kinases) .

- Ketone Linker : Facilitates reversible Schiff base formation with lysine residues, enabling covalent inhibition mechanisms .

Advanced: How do computational methods complement experimental data in SAR studies of this compound?

- Docking Simulations (AutoDock Vina) : Predict binding poses to targets like sigma receptors, guiding synthetic prioritization of derivatives .

- MD Simulations : Assess dynamic stability of ligand-target complexes (e.g., RMSD <2.0 Å over 100 ns) to validate static docking results .

- QSAR Models : Correlate substituent electronegativity (e.g., F vs. Cl) with activity cliffs, identifying critical regions for optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.